molecular formula C9H16N2O B8619521 3-amino-N,3-dicyclopropylpropanamide

3-amino-N,3-dicyclopropylpropanamide

Cat. No. B8619521
M. Wt: 168.24 g/mol
InChI Key: RWNNSSGTANQGOX-UHFFFAOYSA-N
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Patent
US07468375B2

Procedure details

To 1 L round-bottom flask was charged a solution of 3-amino-N,3-dicyclopropylpropanamide hydrochloride (12 g, 38 mmol) in THF (400 mL). To this was added 30% ammonium hydroxide (7 mL, 57 mmol) dropwise. The mixture was stirred at room temperature for 30 min. Some ammonium chloride was separated. The reaction mixture was diluted with dichloromethane (1 L), washed with water (2×100 mL), brine (100 mL) and dried over sodium sulfate. Removal of the solvent under reduced pressure and drying in a vacuum oven overnight afforded the title compound as an oil which solidified after 2 days (9 g, 85% yield) mp=116-118° C. 1H NMR (300 MHz, DMSO-d6) 8 ppm 7.93 (s, 1H), 2.85 (s, 2H), 2.50-2.42 (m, 1H), 2.29-2.16 (m, 1H) 2.22-1.91 (m, 2H) 0.64-0.50 (m, 1H) 0.5-0.05 (m, 2H); LCMS (API-ES, M+H+): 169.2.
Name
3-amino-N,3-dicyclopropylpropanamide hydrochloride
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH:11]1[CH2:13][CH2:12]1)[CH2:4][C:5]([NH:7][CH:8]1[CH2:10][CH2:9]1)=[O:6].[OH-].[NH4+]>C1COCC1>[NH2:2][CH:3]([CH:11]1[CH2:13][CH2:12]1)[CH2:4][C:5]([NH:7][CH:8]1[CH2:10][CH2:9]1)=[O:6] |f:0.1,2.3|

Inputs

Step One
Name
3-amino-N,3-dicyclopropylpropanamide hydrochloride
Quantity
12 g
Type
reactant
Smiles
Cl.NC(CC(=O)NC1CC1)C1CC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some ammonium chloride was separated
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethane (1 L)
WASH
Type
WASH
Details
washed with water (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
drying in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC(CC(=O)NC1CC1)C1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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